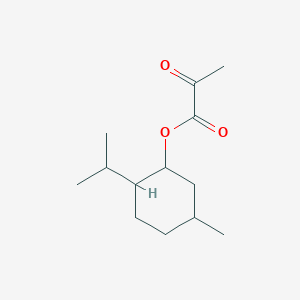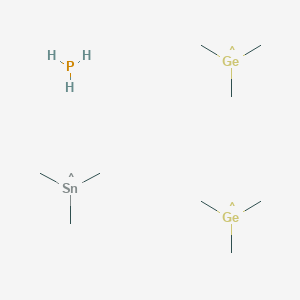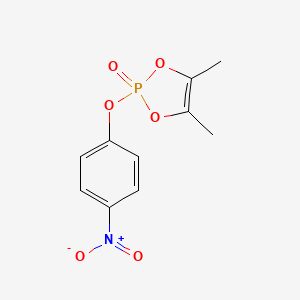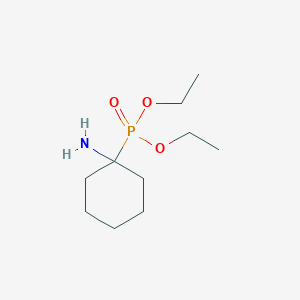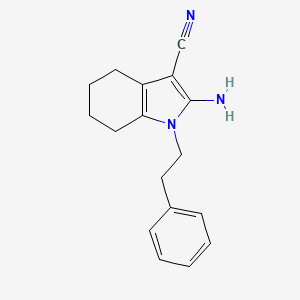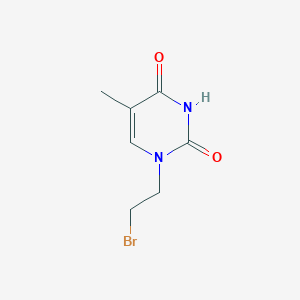
1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. This specific compound features a bromine atom attached to an ethyl group, which is further connected to a methylated pyrimidine ring. The presence of the bromine atom makes it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the bromination of 5-methylpyrimidine-2,4(1H,3H)-dione. One common method includes the reaction of 5-methylpyrimidine-2,4(1H,3H)-dione with bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents like Grignard reagents or organolithium compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with sodium azide yields 1-(2-azidoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione, while coupling with a Grignard reagent could produce a more complex alkylated pyrimidine derivative.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione largely depends on its role as an intermediate in chemical reactions. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. This property makes it valuable in the synthesis of various derivatives that can interact with biological targets such as enzymes or nucleic acids. The specific molecular targets and pathways involved would depend on the nature of the derivative formed.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an iodine atom instead of bromine.
1-(2-Fluoroethyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which provides a good balance between reactivity and stability. Bromine is a better leaving group compared to chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. it is less reactive than iodine, providing a balance that is often desirable in synthetic chemistry.
Propriétés
Numéro CAS |
53438-98-5 |
|---|---|
Formule moléculaire |
C7H9BrN2O2 |
Poids moléculaire |
233.06 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9BrN2O2/c1-5-4-10(3-2-8)7(12)9-6(5)11/h4H,2-3H2,1H3,(H,9,11,12) |
Clé InChI |
MDPOWKDHWLSZEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


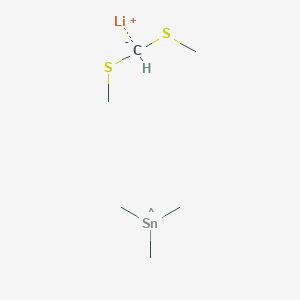
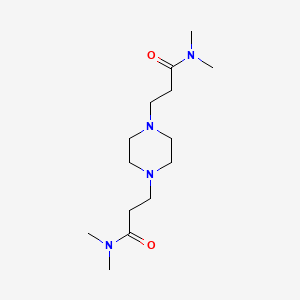
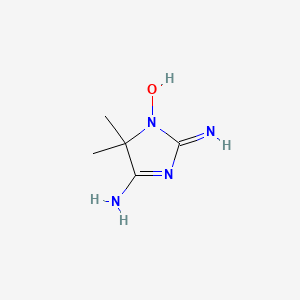
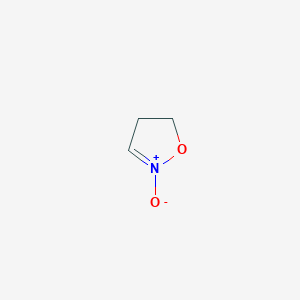

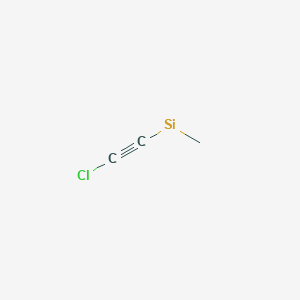
![2-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14631074.png)
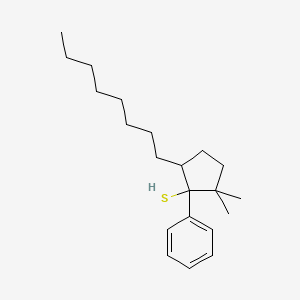
![2-{[(Butylcarbamoyl)oxy]imino}-2-cyanoacetamide](/img/structure/B14631084.png)
